1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It has been studied for its potential use as a dopamine D2 receptor antagonist . This compound has also shown potent and selective inhibitory activity against Plasmodium falciparum and P. vivax Glucose 6-Phosphate Dehydrogenase 6-Phosphogluconolactonase .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The exact structure can be found in the PubChem database .Scientific Research Applications
- Isoxepac has demonstrated antibacterial and antifungal properties in vitro studies. Researchers have explored its potential as a novel antimicrobial agent against drug-resistant pathogens. Further investigations are needed to evaluate its efficacy in vivo and its mechanism of action .
- Isoxepac exhibits anti-inflammatory activity by modulating key pathways involved in inflammation. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis. Researchers are investigating its impact on cytokines, prostaglandins, and leukotrienes .
- Studies suggest that Isoxepac may act as an analgesic by influencing pain perception pathways. Its potential as a non-opioid pain reliever warrants further exploration. Researchers are investigating its effects on neurotransmitters and pain receptors .
- Isoxepac’s unique chemical structure suggests possible interactions with neurotransmitter systems. Researchers are studying its effects on serotonin, dopamine, and glutamate receptors. Additionally, its neuroprotective properties are being investigated for potential use in neurodegenerative diseases .
- Isoxepac’s crystal and molecular structure have been analyzed, revealing insights into its packing arrangements and intermolecular interactions. Researchers explore its crystal engineering aspects for drug formulation and delivery systems .
- Isoxepac serves as a precursor for synthesizing derivatives with modified functional groups. Researchers have designed analogs to enhance specific properties, such as solubility, stability, or bioavailability. These derivatives find applications in medicinal chemistry and drug development .
Antibacterial and Antifungal Activity
Anti-Inflammatory Effects
Analgesic Properties
Psychopharmacology and Neuroprotection
Crystal Engineering and Solid-State Chemistry
Chemical Synthesis and Derivatives
Mechanism of Action
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-24-18-7-2-3-8-20(18)28-19-10-9-16(12-17(19)21(24)25)23-29(26,27)13-14-5-4-6-15(22)11-14/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDMJQKMKVYPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.